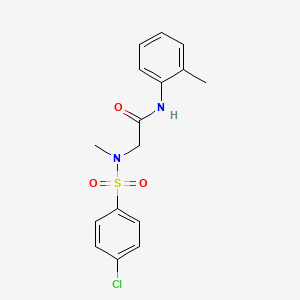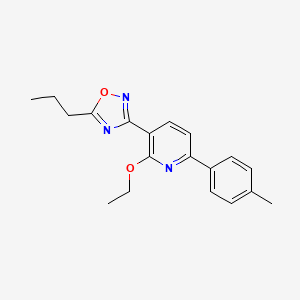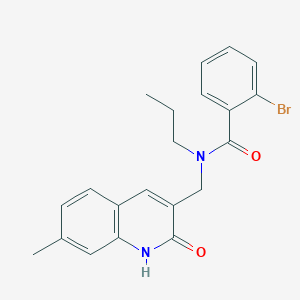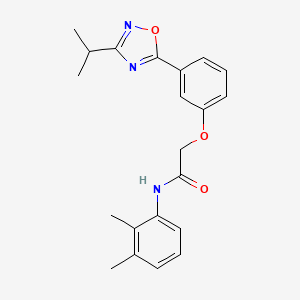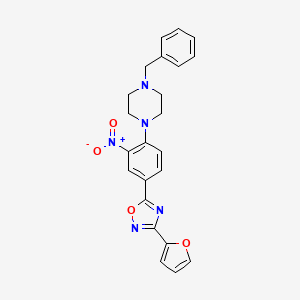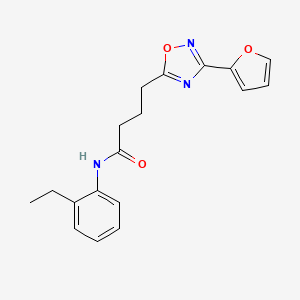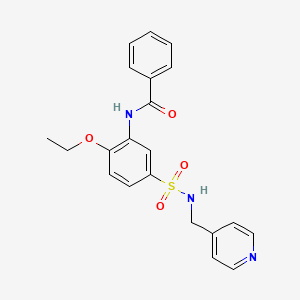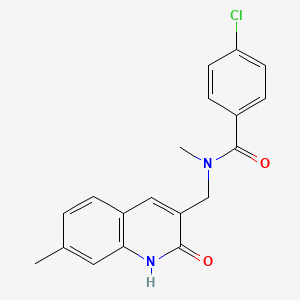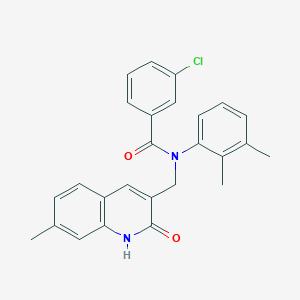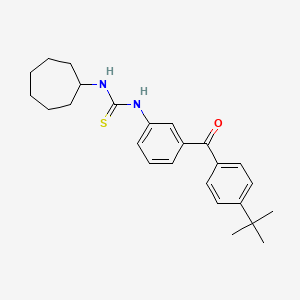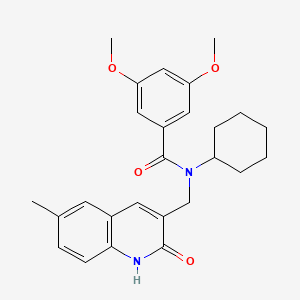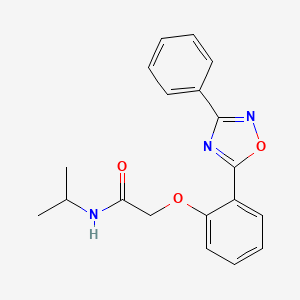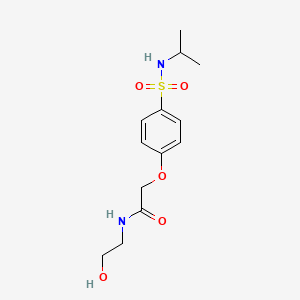
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, also known as ISA247, is a small molecule immunosuppressant drug that is currently being researched for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the inhibition of calcineurin, a protein phosphatase that is essential for the activation of T cells. By inhibiting calcineurin, this compound prevents the activation and proliferation of T cells, thereby reducing the immune response and inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the production of cytokines and chemokines, which play a key role in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of novel formulations of this compound to improve its solubility and stability. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential therapeutic applications in other autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-isopropylsulfamoyl)phenol with 2-chloroacetic acid in the presence of a base, followed by the addition of ethylene glycol to form the final product. The purity of the product is then confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide has been extensively studied for its immunosuppressive properties and potential therapeutic applications in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In vivo studies in animal models have also demonstrated the efficacy of this compound in reducing the severity of autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)15-21(18,19)12-5-3-11(4-6-12)20-9-13(17)14-7-8-16/h3-6,10,15-16H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQITIVDQLOUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

